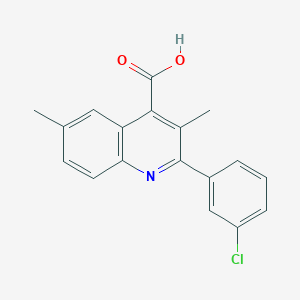

2-(3-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity with other compounds, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and others. These properties can give insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

This compound has been studied for its potential as an anticonvulsant agent. In research, derivatives of 2-(3-Chlorophenyl)-quinoline showed promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. These studies suggest that the compound could be beneficial in managing conditions like epilepsy, offering an alternative to traditional anticonvulsant drugs .

Antinociceptive Properties

The antinociceptive (pain-relieving) activity of this compound has also been explored. It has been tested in models of tonic pain, such as the formalin model, indicating its potential use as an analgesic. This could have implications for the treatment of chronic pain conditions, providing a new avenue for pain management .

Interaction with Neuronal Channels

Research indicates that 2-(3-Chlorophenyl)-quinoline derivatives interact with neuronal voltage-sensitive sodium and L-type calcium channels. This interaction is crucial for the modulation of neuronal excitability and could be the basis for the compound’s anticonvulsant and analgesic effects. Such interactions could be harnessed for developing new treatments for neurological disorders .

GABA A and TRPV1 Receptor Affinity

The compound’s affinity for GABA A and TRPV1 receptors has been determined, suggesting a role in modulating neurotransmitter release and pain perception. This could lead to the development of new drugs targeting these receptors for the treatment of anxiety disorders and pain .

Hepatotoxicity and Neurotoxicity Studies

The compound has been evaluated for its toxicological profile, particularly its neurotoxic and hepatotoxic properties. The findings suggest that it does not exhibit significant cytotoxic effects, which is a positive indicator for its safety profile in therapeutic applications .

Synthesis of Borinic Acid Derivatives

While not directly related to 2-(3-Chlorophenyl)-quinoline, the synthesis of borinic acid derivatives is an area of research that could potentially intersect with the compound’s applications. Borinic acids are used in various chemical reactions, and the compound could be used as a precursor or an intermediate in such syntheses .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-6-7-15-14(8-10)16(18(21)22)11(2)17(20-15)12-4-3-5-13(19)9-12/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVVJZNWEGRKND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(5-methyl-2-furyl)methylene]heptanohydrazide](/img/structure/B454646.png)

![N'-[(5-ethyl-2-thienyl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454647.png)

![1-[4-(Benzyloxy)phenyl]-4-{3-nitro-4-methylbenzoyl}piperazine](/img/structure/B454649.png)

![5-{2-[(3-Methyl-2-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B454650.png)

![4,5-dimethyl-N'-[1-(5-methyl-2-thienyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B454652.png)

![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]heptanohydrazide](/img/structure/B454653.png)

![5-[N-(2-thienylacetyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454656.png)

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454658.png)

![5-[2-(2-Methyl-3-furoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B454661.png)

![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454662.png)

![N'-[3-(2-furyl)-2-propenylidene]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B454663.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454664.png)